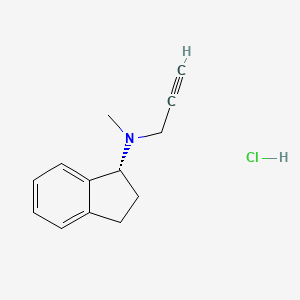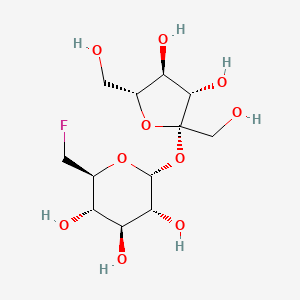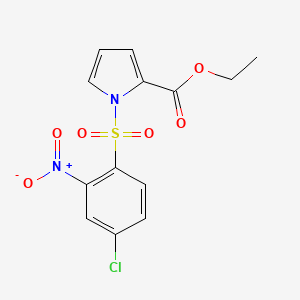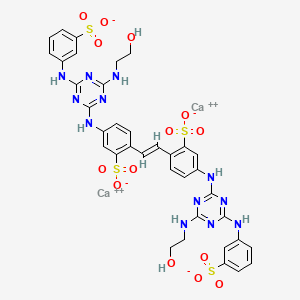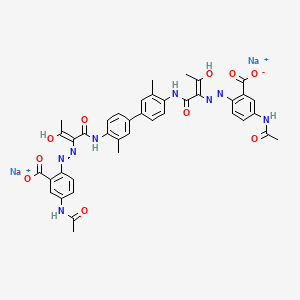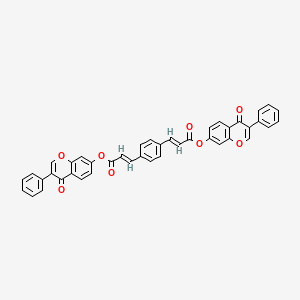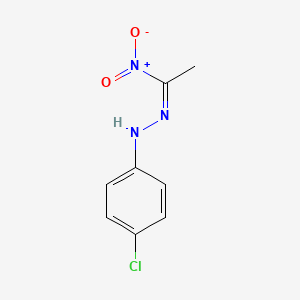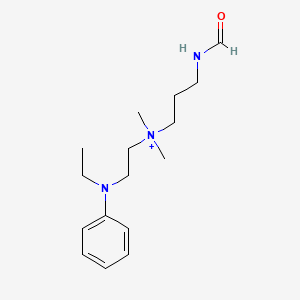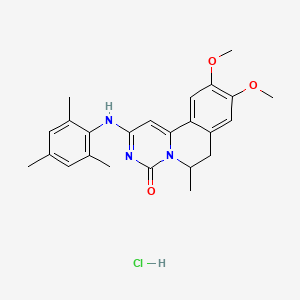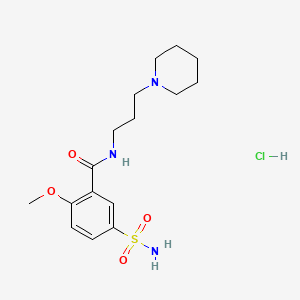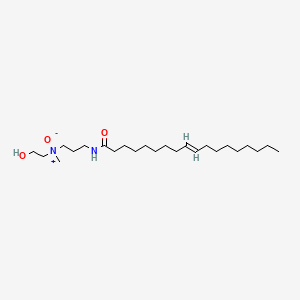
9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- is a complex organic compound with a molecular formula of C20H41NO3. This compound is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- typically involves the reaction of 9-octadecenamide with 3-(2-hydroxyethyl)methylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce simpler amides or alcohols.
Scientific Research Applications
9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Mechanism of Action
The mechanism of action of 9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Octadecenamide: A simpler amide with similar structural features but lacking the hydroxyethyl and methyloxidoamino groups.
N-(2-Hydroxyethyl)-9-octadecenamide: Similar in structure but with different functional groups.
Oleamide: Another amide with a similar hydrocarbon chain but different functional groups.
Uniqueness
What sets 9-Octadecenamide, N-(3-((2-hydroxyethyl)methyloxidoamino)propyl)- apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research.
Properties
CAS No. |
72987-26-9 |
|---|---|
Molecular Formula |
C24H48N2O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-3-[[(E)-octadec-9-enoyl]amino]propan-1-amine oxide |
InChI |
InChI=1S/C24H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(28)25-20-18-21-26(2,29)22-23-27/h10-11,27H,3-9,12-23H2,1-2H3,(H,25,28)/b11-10+/t26-/m1/s1 |
InChI Key |
YMYHRHASDUIEBR-QJASNXPTSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCC[N@+](C)(CCO)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



